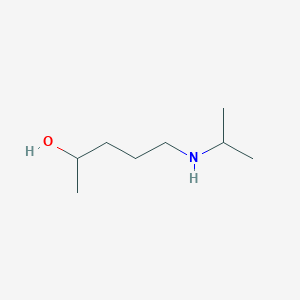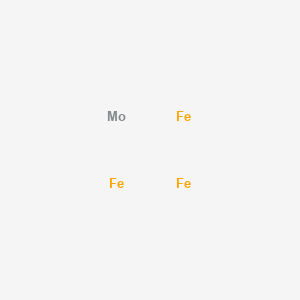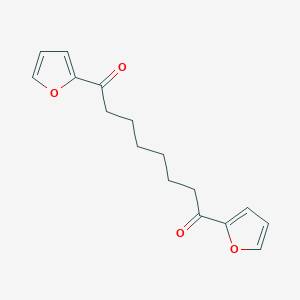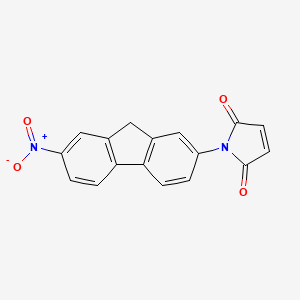
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group attached to a fluorenyl moiety, which is further connected to a pyrrole-2,5-dione structure. The presence of these functional groups imparts distinct chemical reactivity and potential utility in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the nitration of fluorenyl derivatives followed by cyclization with pyrrole-2,5-dione. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced chemical reactors and purification systems. The scalability of these methods ensures the availability of the compound for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, halogenated compounds, and oxidized products .
Applications De Recherche Scientifique
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The fluorenyl and pyrrole moieties may interact with proteins and enzymes, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Nitro-9H-fluoren-2-amine: Shares the nitro-fluorenyl structure but lacks the pyrrole-2,5-dione moiety.
1-(7-Nitro-9h-fluoren-2-yl)-ethanone: Similar structure with an ethanone group instead of pyrrole-2,5-dione.
Propriétés
Numéro CAS |
5458-87-7 |
|---|---|
Formule moléculaire |
C17H10N2O4 |
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
1-(7-nitro-9H-fluoren-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H10N2O4/c20-16-5-6-17(21)18(16)12-1-3-14-10(8-12)7-11-9-13(19(22)23)2-4-15(11)14/h1-6,8-9H,7H2 |
Clé InChI |
MKUMBIWDLOVHJY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)N3C(=O)C=CC3=O)C4=C1C=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


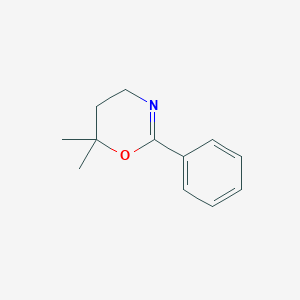
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)

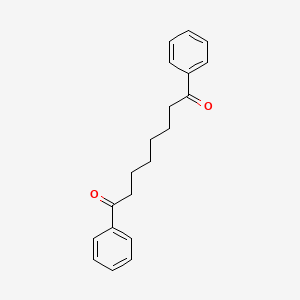
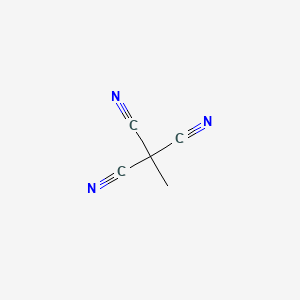
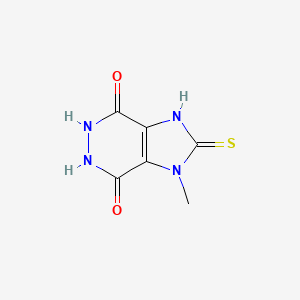

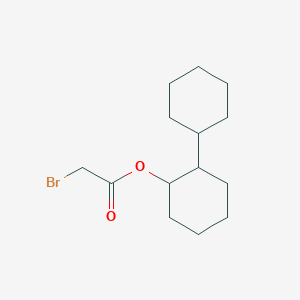
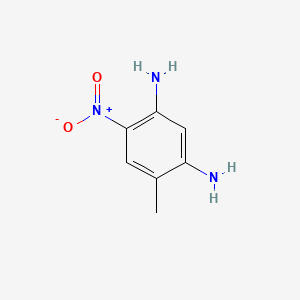
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)
